Thiophene, 2,2'-thiobis[5-bromo-
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Overview
Description
Thiophene, 2,2’-thiobis[5-bromo- is a brominated thiophene derivative Thiophene itself is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Thiophene, 2,2’-thiobis[5-bromo-, often involves the bromination of thiophene rings. One common method is the electrophilic bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of brominated thiophene derivatives may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2,2’-thiobis[5-bromo- undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the thiophene ring make it susceptible to further electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of various substituted thiophene derivatives.
Coupling Reactions: Thiophene derivatives can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Thiophene, 2,2’-thiobis[5-bromo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thiophene, 2,2’-thiobis[5-bromo- in various applications involves its ability to participate in electron transfer processes. The bromine atoms enhance the electron-withdrawing properties of the thiophene ring, making it more reactive towards electrophiles and nucleophiles. This reactivity is crucial in the formation of complex molecular structures and materials with desired properties .
Comparison with Similar Compounds
- Thiophene, 2-bromo-
- Thiophene, 3-bromo-
- Thiophene, 2,5-dibromo-
- Thiophene, 3,4-dibromo-
Comparison: Thiophene, 2,2’-thiobis[5-bromo- is unique due to the presence of two bromine atoms at specific positions on the thiophene ring. This unique substitution pattern enhances its reactivity and makes it suitable for specific applications in organic electronics and materials science. In comparison, other brominated thiophene derivatives may have different reactivity and applications based on their substitution patterns .
Properties
CAS No. |
183117-15-9 |
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Molecular Formula |
C8H4Br2S3 |
Molecular Weight |
356.1 g/mol |
IUPAC Name |
2-bromo-5-(5-bromothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4Br2S3/c9-5-1-3-7(11-5)13-8-4-2-6(10)12-8/h1-4H |
InChI Key |
ITHWUVOHDCWLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)SC2=CC=C(S2)Br |
Origin of Product |
United States |
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